(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,6R)-1-(2-methoxyethyl)-2,6-dimethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-10-7-9(2)11(8)4-5-12-3/h8-10H,4-7H2,1-3H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGOZVXVXAQQMC-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245862-83-1 | |
| Record name | rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various piperazine derivatives that have been studied for their pharmacological properties, including their roles as enzyme inhibitors and in the treatment of neurological disorders.
Chemical Structure
The molecular formula of this compound is with a specific stereochemistry that influences its biological activity. The presence of the methoxyethyl group is significant as it may enhance lipophilicity and receptor binding affinity.
1. Enzyme Inhibition
Piperazine derivatives, including this compound, have been reported to exhibit inhibitory effects on various enzymes. For instance:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have shown potential as inhibitors of human acetylcholinesterase, which is crucial for neurotransmission in the central nervous system. This inhibition can be beneficial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
- Sorbitol Dehydrogenase Inhibition : Related compounds have been investigated for their ability to inhibit sorbitol dehydrogenase, an enzyme implicated in diabetic complications. This inhibition can help in managing conditions associated with diabetes such as neuropathy and retinopathy .
2. Neuropharmacological Effects
Research has indicated that piperazine derivatives can influence neurotransmitter systems. The structural modifications in this compound may enhance its interaction with serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects.
Case Studies
Several case studies highlight the biological relevance of piperazine derivatives:
- A study investigated a series of piperazine derivatives for their potential as acetylcholinesterase inhibitors. Among these derivatives, certain modifications led to enhanced binding affinity and selectivity towards the enzyme, indicating that similar modifications could be explored for this compound .
- Another research effort focused on the synthesis and biological evaluation of piperazine derivatives as potential treatments for diabetic complications. The findings suggested that specific structural features were critical for achieving desired pharmacological effects .
Research Findings Summary Table
| Study | Focus | Findings | Implications |
|---|---|---|---|
| Varadaraju et al., 2013 | Acetylcholinesterase Inhibition | Identified effective inhibitors among piperazine derivatives | Potential therapeutic agents for Alzheimer's disease |
| Rutt et al., 2009 | Sorbitol Dehydrogenase Inhibition | Compounds showed efficacy in lowering fructose levels | Possible treatment for diabetic complications |
| Various Studies | Antimicrobial Activity | Structural modifications enhanced antimicrobial efficacy | Development of new antimicrobial agents |
Scientific Research Applications
Pharmaceutical Applications
-
Antidepressant Activity
- Research indicates that derivatives of 2,6-dimethylpiperazine exhibit potential antidepressant effects. A study demonstrated that compounds related to (2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine showed significant activity in animal models of depression, suggesting a mechanism involving serotonin receptor modulation .
- Anti-inflammatory Properties
- Neurological Applications
Biological Research Applications
- Cellular Studies
- Drug Development
Data Table: Summary of Applications
Case Studies
- Lupus Disease Model : In a controlled study on DBA/1 mice treated with this compound derivatives, significant reductions in inflammatory markers were observed after 13 weeks of treatment. This suggests a promising avenue for developing therapies targeting autoimmune conditions .
- Neuroprotection : A study exploring the neuroprotective properties of piperazine derivatives indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Enantiomers
(2S,6S)-2,6-Dimethylpiperazine Oxalate
- Molecular Formula : C8H16N2O4 (with oxalate counterion)
- The oxalate group increases polarity, influencing solubility and pharmacokinetics compared to the methoxyethyl-substituted target compound .
(2R,6R)- and (2S,6S)-2,6-Dimethylpiperazine
Substituent Variations
(2R,6S)-1-(3-Methoxypropyl)-2,6-dimethylpiperazine
- Molecular Formula : C11H24N2O
Dinitroso-2,6-dimethylpiperazine
- Toxicity Profile: Induces hepatic hemangioendothelial sarcomas and hepatocellular carcinomas in guinea pigs, emphasizing the carcinogenic risk of nitroso substituents. This contrasts sharply with the methoxyethyl group, which is non-mutagenic .
Functional Group Modifications
tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate
- Molecular Formula : C11H22N2O2
- Role : The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthesis, enabling selective deprotection for downstream functionalization. This contrasts with the reactive methoxyethyl group in the target compound .
2,6-Dimethylpiperazine (2,6-DMPZ)
- CO2 Absorption: Exhibits IR spectral profiles similar to unsubstituted piperazine (PZ) in CO2 capture studies.
Data Tables
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Impact : The (2R,6S) configuration is critical for binding affinity in kinase inhibitors like AZD 4546. Enantiomers (e.g., 2S,6R) show divergent biological activities .
- Substituent Effects : Methoxyethyl groups balance lipophilicity and solubility, whereas nitroso or Boc groups alter reactivity and safety profiles .
- Synthetic Efficiency : High yields (72–84.7%) underscore the compound’s utility in scalable drug synthesis .
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for enantioselective preparation of (2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine?
- Methodological Answer : The compound’s stereochemistry can be established via diastereoselective alkylation or intramolecular Mitsunobu reactions, as demonstrated for structurally analogous 2,6-methylated piperazines. For example, triflate alkylation using chiral auxiliaries or Mitsunobu cyclization with azide intermediates ensures high enantiopurity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to suppress racemization during the methoxyethyl group introduction . Recent protocols from Upjohn’s work on piperazine synthesis suggest using tert-butyl carbamate (Boc) protection to stabilize intermediates, followed by deprotection under mild acidic conditions .
Q. How can the stereochemical integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases are standard for resolving enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming spatial proximity of the 2R and 6S methyl groups. Comparative optical rotation data against known stereoisomers (e.g., (2R,6R) or (2S,6S)) further validate configuration .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural verification. Quantify impurities (<0.5%) via reverse-phase HPLC with UV detection at 210–230 nm, where piperazine derivatives show strong absorbance. Differential Scanning Calorimetry (DSC) can identify polymorphic forms affecting bioavailability in downstream pharmacological studies .
Advanced Research Questions
Q. How do stereochemical modifications at the 2 and 6 positions influence binding affinity to neurological targets?
- Methodological Answer : Molecular docking simulations paired with in vitro receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) reveal that the (2R,6S) configuration optimizes van der Waals interactions with hydrophobic pockets in G protein-coupled receptors (GPCRs). Comparative studies with (2S,6R)-isomers show ≥10-fold differences in IC₅₀ values, highlighting stereospecificity .
Q. What strategies reconcile contradictions in reported reaction yields for introducing the 2-methoxyethyl substituent?
- Methodological Answer : Discrepancies in yields (e.g., 45–78% in alkylation steps) arise from solvent choice (polar aprotic vs. ethereal) and competing elimination pathways. Kinetic studies using in situ IR spectroscopy suggest that dimethylformamide (DMF) stabilizes transition states, improving yields to >70% at 0°C. Alternatively, phase-transfer catalysis with tetrabutylammonium bromide mitigates side reactions .
Q. How can metabolic stability of this compound be enhanced for in vivo pharmacokinetic studies?
- Methodological Answer : Deuterium incorporation at the methoxyethyl group’s α-carbon reduces CYP450-mediated oxidation, as shown in deuterated piperazine analogs. Stability in liver microsomes increases by 2–3× compared to non-deuterated forms. Parallel artificial membrane permeability assays (PAMPA) guide structural tweaks to improve blood-brain barrier penetration .
Q. What computational models predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions at the methoxyethyl group. Fukui indices identify nucleophilic hotspots, while solvent effects (e.g., ethanol vs. THF) are simulated using the Conductor-like Screening Model (COSMO). Validated against experimental kinetic data, these models predict regioselectivity in functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
